molecular formula C22H21Cl2N3O3 B2378407 1-(2,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-44-2

1-(2,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2378407
CAS RN: 899960-44-2
M. Wt: 446.33
InChI Key: SVPAPHYYNSSQOD-UHFFFAOYSA-N
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Description

The compound “1-(2,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The dichlorophenyl and dimethoxyphenyl groups are likely to contribute significantly to the compound’s properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the available literature .

Scientific Research Applications

Antimycobacterial and Antifungal Activity

Research indicates that pyrazinamide analogues, structurally similar to the compound , exhibit significant antimycobacterial and antifungal activities. These compounds are synthesized to target specific microbial strains and are evaluated for their potential in inhibiting photosynthetic electron transport in certain plant species, offering insights into their broader biological impact (Doležal et al., 2010).

Molecular Interaction and Modeling Studies

Studies on molecular interaction and modeling have been conducted with compounds structurally similar to 1-(2,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide. These studies involve understanding the conformational analysis and receptor binding affinities, which are crucial for developing targeted therapies in medicinal chemistry (Shim et al., 2002).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure analysis of related compounds offer valuable insights into the chemical properties and potential applications of such compounds. This includes understanding the molecular arrangement, bonding patterns, and potential for forming stable structures, which are essential for designing effective pharmaceutical agents (Prabhuswamy et al., 2016).

Antiobesity Activity and CB1 Receptor Antagonism

Certain diaryl dihydropyrazole-3-carboxamides have shown promise in antiobesity activities related to CB1 receptor antagonism. These compounds have been evaluated for their effectiveness in suppressing appetite and reducing body weight, indicating their potential use in treating obesity-related conditions (Srivastava et al., 2007).

Ultrasonic Synthesis

Research into the ultrasonic synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, which share structural similarities with the compound , showcases innovative methods in chemical synthesis. This approach aims at enhancing reaction efficiencies and exploring new pathways for compound development (Machado et al., 2011).

Cannabinoid Receptor Affinity and Molecular Studies

Compounds structurally related to the subject compound have been evaluated for their affinity to cannabinoid receptors. These studies are critical in understanding the therapeutic potential of such compounds, particularly in the context of neurological and psychological disorders (Silvestri et al., 2008).

Antimycobacterial and Antibacterial Evaluation

Substituted N-benzylpyrazine-2-carboxamides, related to the compound of interest, have been assessed for their antimycobacterial and antibacterial properties. This line of research is significant in developing new treatments for bacterial infections, particularly those resistant to current antibiotics (Semelková et al., 2017).

Domino Approach in Synthesis

The domino approach in synthesizing pyrazino- indoles and pyrroles demonstrates advanced methodologies in chemical synthesis, which can lead to the development of biologically relevant compounds with potential therapeutic applications (Palomba et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available literature .

Mechanism of Action

properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O3/c1-29-19-7-3-5-17(21(19)30-2)25-22(28)27-12-11-26-10-4-6-18(26)20(27)15-9-8-14(23)13-16(15)24/h3-10,13,20H,11-12H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPAPHYYNSSQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

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